molecular formula C21H13NO3 B2526326 5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 312756-06-2

5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B2526326
CAS RN: 312756-06-2
M. Wt: 327.339
InChI Key: FWXZUUTVRFUGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom at adjacent positions . They are known for their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. Among the most common techniques are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

Isoxazoles are five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions due to the presence of the labile N–O bond in the isoxazole ring . This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Isoxazoles are a privileged scaffold in drug discovery due to their prevalence in commercially available drugs . Researchers have been keenly interested in developing eco-friendly synthetic strategies for isoxazole synthesis. Metal-free synthetic routes offer an attractive alternative to traditional metal-catalyzed reactions. By avoiding costly and toxic metal catalysts, these methods contribute to sustainable drug development. Investigating the biological activity of our compound in various disease models could lead to novel drug candidates.

Antiviral Agents

Given the global importance of antiviral research, exploring the antiviral potential of our compound is crucial. Researchers have synthesized 5-isoxazol-5-yl-2ʹ-deoxyuridines and evaluated their activity against a range of viruses, including herpes simplex viruses (HSV-1 and HSV-2), HIV, influenza viruses, and coronaviruses . Investigating our compound’s efficacy against specific viral strains could yield promising results.

properties

IUPAC Name

10-(2-methylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO3/c1-12-6-2-5-9-16(12)24-17-11-10-15-18-19(17)20(23)13-7-3-4-8-14(13)21(18)25-22-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXZUUTVRFUGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one

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